molecular formula C20H36O2 B152903 10,12-Octadecadienoic acid ethyl ester CAS No. 137142-61-1

10,12-Octadecadienoic acid ethyl ester

Cat. No.: B152903
CAS No.: 137142-61-1
M. Wt: 308.5 g/mol
InChI Key: JZOGGZLHQZRGOI-BNFZFUHLSA-N
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Description

It is a fatty acid ester with the molecular formula C20H36O2 and a molecular weight of 308.4986 g/mol . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

10,12-Octadecadienoic acid ethyl ester can be synthesized through the esterification of linoleic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the linoleic acid to its ethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

10,12-Octadecadienoic acid ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10,12-Octadecadienoic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10,12-Octadecadienoic acid ethyl ester involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The ester can be hydrolyzed to release linoleic acid, which is then metabolized through various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Comparison with Similar Compounds

Similar Compounds

    Linoleic acid ethyl ester: A closely related compound with similar chemical properties.

    Methyl 10,12-octadecadienoate: Another ester of linoleic acid with a methyl group instead of an ethyl group.

    9,12-Octadecadienoic acid methyl ester: A methyl ester of linoleic acid with similar reactivity

Uniqueness

10,12-Octadecadienoic acid ethyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ethyl ester form provides different solubility and reactivity compared to its methyl ester counterparts, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

ethyl (10E,12E)-octadeca-10,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-11H,3-7,12-19H2,1-2H3/b9-8+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOGGZLHQZRGOI-BNFZFUHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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